molecular formula C9H5Cl2FO2 B13728624 2,4-Dichloro-3-fluorocinnamic acid

2,4-Dichloro-3-fluorocinnamic acid

Cat. No.: B13728624
M. Wt: 235.04 g/mol
InChI Key: FJKDXILTUBXFPL-DUXPYHPUSA-N
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Description

2,4-Dichloro-3-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol . This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. It is a white to off-white crystalline powder and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 2,4-Dichloro-3-fluorocinnamic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and fluorination reactions, followed by purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

2,4-Dichloro-3-fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dichloro-3-fluorocinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,4-Dichloro-3-fluorocinnamic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+

InChI Key

FJKDXILTUBXFPL-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl

Origin of Product

United States

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